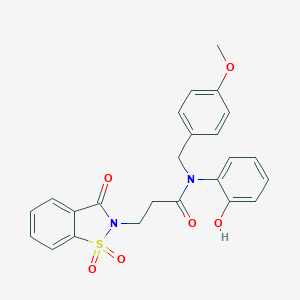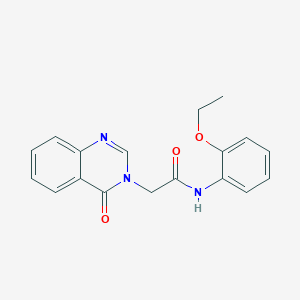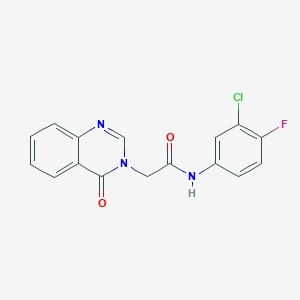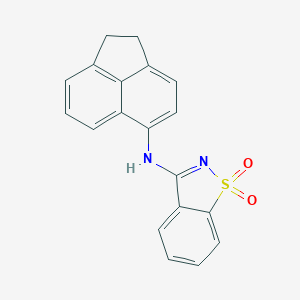
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide for lab experiments is its low toxicity profile, which makes it safe to use in cell culture and animal studies. Additionally, it is relatively easy to synthesize and has been optimized to yield high purity and high yields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. One area of research is to further elucidate its mechanism of action and to optimize its use as a therapeutic agent for inflammatory diseases and cancer. Additionally, there is potential for the development of novel analogs of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide with improved efficacy and selectivity. Finally, there is potential for the development of new methods for the synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 3-phenylpropylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. This synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been tested as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been tested as a potential treatment for various types of cancer.
Eigenschaften
Molekularformel |
C17H18N2O3 |
|---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-12-15(9-10-16(13)19(21)22)17(20)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
InChI-Schlüssel |
FIJSXSHCVWHKNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)




![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)